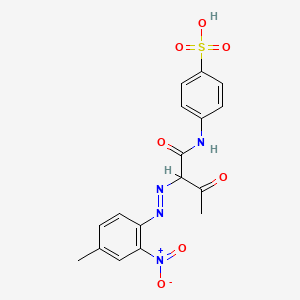
4-((2-((4-Methyl-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid is a complex organic compound with the molecular formula C17H16N4O7S and a molecular weight of 420.397 g/mol . This compound is characterized by its diazenyl group, which is a functional group containing a nitrogen-nitrogen double bond, and its sulfonic acid group, which is a highly polar and water-soluble functional group .
Vorbereitungsmethoden
The synthesis of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves several steps. One common synthetic route includes the diazotization of 4-methyl-2-nitroaniline followed by coupling with 3-oxobutanoyl chloride. The resulting intermediate is then reacted with 4-aminobenzenesulfonic acid under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s diazenyl group makes it useful in studying enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
The mechanism of action of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid include:
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonamide: This compound has a sulfonamide group instead of a sulfonic acid group, affecting its solubility and reactivity.
4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonyl chloride: The sulfonyl chloride group makes this compound more reactive towards nucleophiles compared to the sulfonic acid derivative
The uniqueness of 4-[[2-(4-Methyl-2-nitrophenyl)diazenyl-3-oxobutanoyl]amino]benzenesulfonic acid lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
57207-07-5 |
|---|---|
Molekularformel |
C17H16N4O7S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
4-[[2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C17H16N4O7S/c1-10-3-8-14(15(9-10)21(24)25)19-20-16(11(2)22)17(23)18-12-4-6-13(7-5-12)29(26,27)28/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28) |
InChI-Schlüssel |
GXGINBOQJUFKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


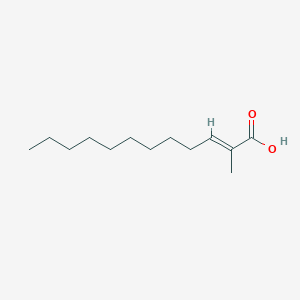

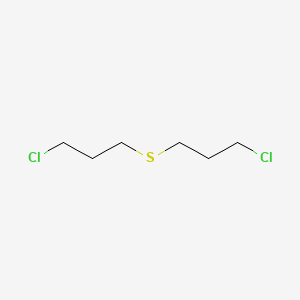
![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
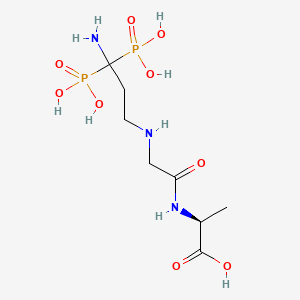
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)

![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)
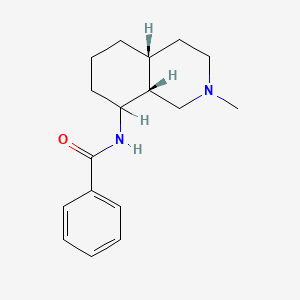
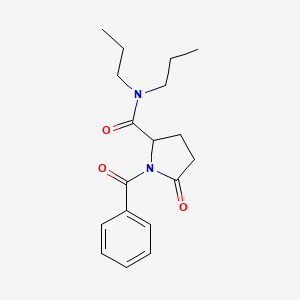
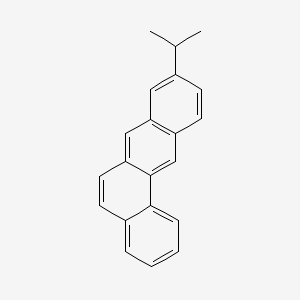
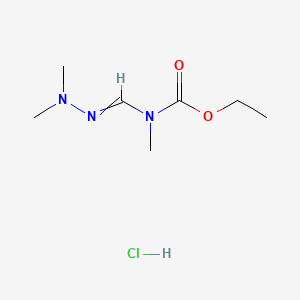
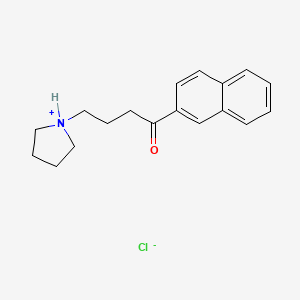
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
